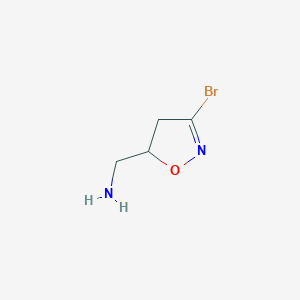
(S)-4-(1-aMino-2-hydroxyethyl)-2,6-difluorobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile is a chiral compound with significant potential in various scientific fields. This compound features a benzene ring substituted with amino, hydroxyethyl, and difluorobenzonitrile groups, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Substitution Reaction: Introduction of the amino and hydroxyethyl groups through nucleophilic substitution reactions.
Fluorination: Incorporation of fluorine atoms using fluorinating agents under controlled conditions.
Nitrile Formation: Conversion of the intermediate to the final benzonitrile compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(S)-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
(S)-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The fluorine atoms enhance the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
- (S)-2-(1-Amino-2-hydroxyethyl)benzoic acid
- (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride
- (S)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride
Uniqueness
(S)-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile is unique due to the presence of difluorobenzonitrile, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs.
属性
CAS 编号 |
1213890-35-7 |
|---|---|
分子式 |
C9H8F2N2O |
分子量 |
198.1694264 |
同义词 |
(S)-4-(1-aMino-2-hydroxyethyl)-2,6-difluorobenzonitrile |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







